molecular formula C15H16N4 B1366136 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-43-9

5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Número de catálogo: B1366136
Número CAS: 72578-43-9
Peso molecular: 252.31 g/mol
Clave InChI: VXEPDEIQHWCDFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with methyl and phenyl substituents, which contribute to its unique chemical properties.

Métodos De Preparación

The synthesis of 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for large-scale industrial production.

Análisis De Reacciones Químicas

5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit specific enzymes involved in cancer cell proliferation. In particular:

  • Case Study : A derivative of this compound was tested against ovarian cancer cell lines (OV-90), showing an IC50 value of 161 nM for inhibiting aldehyde dehydrogenase (ALDH), a critical enzyme in cancer metabolism .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Its structural features allow it to interact effectively with microbial targets.

  • Research Findings : Studies have reported that similar pyrrolo[2,3-d]pyrimidine derivatives possess broad-spectrum antimicrobial activity against various bacterial strains.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for developing therapeutics targeting metabolic pathways.

  • Example : Inhibitors based on this scaffold have been developed to target ALDH1A1, which is implicated in drug resistance in cancer cells.

Fluorescent Probes

Recent research has explored the use of pyrrolo[2,3-d]pyrimidine derivatives as fluorescent probes in biological imaging.

  • Application : These compounds can serve as lipid droplet biomarkers in live cell imaging, providing insights into cellular processes and disease mechanisms .

Comparative Data Table

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent
BiochemistryEnzyme inhibitor
Materials ScienceFluorescent probe

Comparación Con Compuestos Similares

5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its binding affinity and selectivity towards different kinases, making it a valuable compound for targeted therapeutic applications.

Actividad Biológica

5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique pyrrolo[2,3-d]pyrimidine core structure. Its molecular formula is C15_{15}H16_{16}N4_{4}, and it has a molecular weight of approximately 252.314 g/mol. The compound features two methyl groups at the 5 and 6 positions and a para-tolyl group at the 7 position, which may influence its biological activities and chemical reactivity.

Biological Activity

Research indicates that compounds related to this pyrrolo[2,3-d]pyrimidine derivative exhibit significant biological activities, particularly in oncology. Similar compounds have demonstrated potent cytotoxicity against tumor cells through mechanisms such as modulation of P-glycoprotein and inhibition of microtubule formation. The specific biological activities of this compound may include:

  • Cytotoxic Effects : Potential anti-cancer properties by inhibiting tumor cell proliferation.
  • Enzyme Inhibition : Possible interaction with enzymes involved in cancer progression.
  • Target Interaction : Binding affinity to various biological targets which could elucidate its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that allow for precise control over substituents on the core structure. This precision can significantly influence both chemical properties and biological activity.

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructureKey Features
5-Methyl-7-(phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineStructureLacks additional methyl substitution
6-Methyl-7-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineStructureDifferent phenyl substitution
5-Ethyl-7-(methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineStructureDifferent alkyl substitution

The presence of specific substituents can significantly influence their pharmacological profiles and potential therapeutic applications.

Case Studies and Research Findings

While direct research on this compound is limited, studies on related compounds provide insights into its potential:

  • Cytotoxicity Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell lines. For instance, pyrrolo[2,3-d]pyrimidines have been evaluated for their ability to induce apoptosis in various cancer types.
  • Mechanistic Studies : Research has indicated that derivatives can inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway.
  • Pharmacokinetic Profiles : Studies involving related compounds have assessed absorption, distribution, metabolism, and excretion (ADME) properties that are crucial for evaluating therapeutic potential.

Q & A

Q. Basic: What synthetic strategies are recommended to optimize the yield and purity of 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

Answer:
Key steps include:

  • Multi-step functionalization : Start with a pyrrolo[2,3-d]pyrimidine core and introduce substituents sequentially. For example, alkylation at the 7-position (e.g., using 4-methylbenzyl halides) precedes dimethylation at the 5- and 6-positions via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexanes or dichloromethane/methanol. Purity can be confirmed via HPLC (≥95%) and NMR spectroscopy .
  • Critical controls : Monitor reaction progress with TLC and optimize temperature (e.g., 80–120°C for cyclization steps) to minimize byproducts .

Q. Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. Key signals include:
    • NH2 protons : ~6.0–6.5 ppm (broad singlet, exchangeable).
    • Aromatic protons : 7.2–7.7 ppm (4-methylphenyl group).
    • Methyl groups : 2.3–2.6 ppm (singlets for 5,6-dimethyl) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated for C17H19N4: 279.1610; observed: 279.1608) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or substituent positioning .

Q. Advanced: How do structural modifications (e.g., substituent changes) influence kinase inhibition potency and selectivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Amino group : Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Removal reduces potency by >50% .
  • 7-Aryl substituents : Bulky groups (e.g., 4-methylphenyl) enhance hydrophobic interactions but may reduce solubility. Compare IC50 values against analogs with 2-furylmethyl or naphthyl groups .
  • 5,6-Dimethyl groups : Electron-donating effects stabilize π-π stacking with kinase residues. Methyl-to-ethyl substitutions decrease activity by ~30% .

Q. Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or enzyme isoforms (e.g., wild-type vs. mutant EGFR). Standardize protocols using recombinant kinases and controls like gefitinib .
  • Compound purity : Impurities >5% (e.g., des-methyl byproducts) skew IC50 values. Validate purity via LC-MS and repeat dose-response curves .
  • Cellular vs. enzymatic assays : Off-target effects (e.g., cytotoxicity) may dominate in cell-based studies. Use orthogonal assays (e.g., Western blotting for phospho-kinase inhibition) .

Q. Methodological: What in vitro assays are suitable for evaluating kinase inhibitory activity?

Answer:

  • Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-concentration-dependent luminescence (ADP-Glo™) or fluorescence polarization. Report IC50 values with 95% confidence intervals .
  • Cellular proliferation assays : Test in cancer cell lines (e.g., A549, MCF-7) via MTT or CellTiter-Glo. Include a negative control (e.g., DMSO) and positive control (e.g., staurosporine) .
  • Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

Q. Advanced: How can computational methods predict the binding mode of this compound to kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase active sites (e.g., EGFR PDB: 1M17). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793) .
  • Molecular dynamics (MD) simulations : Simulate binding stability (50–100 ns) in explicit solvent. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • Free energy calculations : Compute binding affinities (ΔG) via MM/GBSA to rank derivatives .

Q. Basic: How should researchers interpret conflicting NMR spectral data for this compound?

Answer:

  • Solvent effects : Chemical shifts vary between DMSO-d6 (polar, protic) and CDCl3 (nonpolar). For example, NH2 protons may appear broad in DMSO but sharp in CDCl3 .
  • Tautomerism : The pyrrolo[2,3-d]pyrimidine core can exhibit tautomeric forms, altering peak assignments. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .
  • Impurity signals : Trace solvents (e.g., ethyl acetate at 1.2 ppm) or water (1.5 ppm) may overlap. Reference deuterated solvent peaks and subtract baselines .

Q. Advanced: What factors influence the stability of this compound during storage?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation. Monitor via HPLC for decomposition products (e.g., oxidized methyl groups) .
  • Moisture : Lyophilize and store under argon to avoid hydrolysis of the 4-amine group. Use Karl Fischer titration to confirm <0.1% water content .
  • Solvent choice : Avoid DMSO for long-term storage (>1 month) due to slow oxidation. Prefer methanol or acetonitrile solutions .

Propiedades

IUPAC Name

5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-9-4-6-12(7-5-9)19-11(3)10(2)13-14(16)17-8-18-15(13)19/h4-8H,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEPDEIQHWCDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407093
Record name 5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72578-43-9
Record name 5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.